molecular formula C13H23N3O2 B2547674 N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide CAS No. 2189566-02-5

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide

Cat. No. B2547674
CAS RN: 2189566-02-5
M. Wt: 253.346
InChI Key: KFCVRZQQIADGHB-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide, also known as DPP4 inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide works by inhibiting dipeptidyl peptidase-4 (this compound), an enzyme that plays a key role in the regulation of glucose metabolism and insulin secretion. By inhibiting this compound, this compound increases the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various tissues, including the liver, kidney, and lung. It has also been shown to have anti-proliferative effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide in lab experiments is its specificity for this compound. This allows researchers to study the effects of this compound inhibition without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide. One area of research is the development of new this compound inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of new therapeutic applications for this compound, such as its potential use in the treatment of fibrotic diseases. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound inhibition and its potential long-term effects on health.

Synthesis Methods

The synthesis of N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide involves several steps, including the reaction of 2,2-dimethyl-4-piperidone with 1-bromo-2-chloroethane, followed by the reaction of the resulting compound with 2-aminoprop-2-yne and N,N-dimethylformamide dimethyl acetal.

Scientific Research Applications

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects, making it a promising candidate for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases.

properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-5-14-10-12(17)15-6-7-16-8-9-18-13(2,3)11-16/h1,14H,5-11H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCVRZQQIADGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)CNCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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